Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate
Overview
Description
Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate is a chemical compound with the CAS Number: 1423027-60-4 . It has a molecular weight of 225.27 and its IUPAC name is ethyl 2,6-dimethyl [1,3]thiazolo [3,2-b] [1,2,4]triazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3O2S/c1-4-14-8(13)7-5(2)12-9(15-7)10-6(3)11-12/h4H2,1-3H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties of this compound are not available in the retrieved data.Scientific Research Applications
Medicinal Chemistry Antimicrobial Agents
Triazole and thiazole derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds often exhibit significant antibacterial and antifungal activities due to their ability to interact with various biological targets within microbial cells .
Tuberculosis Treatment Anti-TB Agents
The triazole-thiadiazole scaffold has been studied for its application in tuberculosis treatment. These compounds target essential proteins in the biosynthesis pathway of the chorismate end product, which is crucial for the survival of the tuberculosis bacteria .
Energetic Materials Thermostable Compounds
Fused-triazole structures have been designed to create highly thermostable energetic materials. These molecules are synthesized based on heterocyclic triazole-fused skeletons and are considered for applications where stability at high temperatures is required .
Drug Discovery Therapeutic Targeting
Due to their structural characteristics, triazoles can accommodate a broad range of substituents, making them versatile scaffolds for constructing novel bioactive molecules with potential therapeutic applications .
Synthetic Chemistry Versatile Precursors
Triazole derivatives serve as versatile precursors in synthetic chemistry, enabling the creation of a variety of functionalized molecules with potential applications across different fields of research .
Mechanism of Action
Target of Action
They are often used in the development of new therapeutic agents due to their broad-spectrum biological activities .
Mode of Action
Some thiazole derivatives, for example, have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can impact its bioavailability .
Result of Action
Some thiazole derivatives have been found to have potent antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
ethyl 2,6-dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-4-14-8(13)7-5(2)12-9(15-7)10-6(3)11-12/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZFDOHQAMOMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C)S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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